Methyl b-D-glucuronide sodium salt

Description

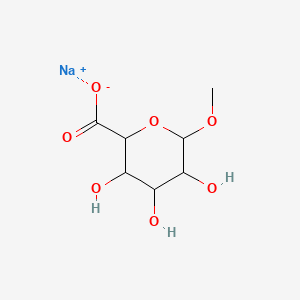

Methyl β-D-glucuronide sodium salt (CAS 58189-74-5) is a sodium salt derivative of methyl β-D-glucuronic acid. Its molecular formula is C₇H₁₁O₇Na, with a molecular weight of 230.15 g/mol . This compound is widely used in biomedical research as a substrate for glucuronosyltransferase (UGT) enzymes, facilitating studies on drug metabolism, detoxification pathways, and glucuronidation kinetics . Its sodium salt form enhances water solubility, making it ideal for in vitro assays and enzymatic studies .

Key applications include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCUKVSFZTPPA-UDGZVUODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of a catalyst. The reaction typically involves the use of acidic or basic catalysts to facilitate the esterification process. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of methyl β-D-glucuronide sodium salt involves large-scale esterification reactions followed by purification steps to ensure high purity. The process may include crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl β-D-glucuronide sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group back to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Glucuronic acid derivatives.

Reduction: Glucose derivatives.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Scientific Research Applications

Methyl β-D-glucuronide sodium salt is a versatile compound with applications spanning pharmaceutical development, biotechnology, the food industry, cosmetics, and scientific research . It is a derivative of glucose where the hydroxyl group at the C6 position is replaced by a carboxylate moiety .

Applications

Pharmaceutical Development: In the pharmaceutical industry, methyl β-D-glucuronide sodium salt acts as a crucial intermediate in the synthesis of various drugs, enhancing their solubility and bioavailability, which is vital for effective therapeutic results .

Biotechnology: In biotechnology, the compound is utilized in the formulation of bioconjugates, improving the stability and efficacy of biologically active molecules, which is valuable in the production of targeted therapies . Methyl β-D-glucuronide sodium salt can be used as a building block for the synthesis of glycoconjugates .

Food Industry: As a food additive, methyl β-D-glucuronide sodium salt contributes to flavor enhancement and preservation, ensuring product longevity and consumer satisfaction .

Cosmetics: In cosmetics, the compound is incorporated into skincare products for its moisturizing properties, helping to improve skin hydration and overall texture .

Scientific Research: Scientists utilize methyl β-D-glucuronide sodium salt in various biochemical assays and studies, especially in glycosylation processes, to understand carbohydrate chemistry and its implications in health . this compound (MGS) is a highly important compound in scientific research fields and pharmaceutical applications . It is also commonly used as a reference standard in HPLC and LC-MS/MS analysis of drug metabolites .

Research and Biological Properties

Mechanism of Action

Methyl β-D-glucuronide sodium salt exerts its effects by inducing the production of β-D-glucuronidase in Escherichia coli. The enzyme β-D-glucuronidase hydrolyzes the glycosidic bond in methyl β-D-glucuronide, releasing methanol and glucuronic acid. This reaction is crucial for the detection and analysis of β-D-glucuronidase activity in various biological and environmental samples .

Comparison with Similar Compounds

Structural and Functional Comparisons

*Estimated based on estrone (C₁₈H₂₂O₂) + glucuronic acid (C₆H₁₀O₇) + Na.

Key Differentiators

Parent Molecule and Target Pathways: Methyl β-D-glucuronide is a simple model substrate for general glucuronidation studies, while dexamethasone and estrone derivatives are tailored for steroid metabolism research . 7-Hydroxycoumarin glucuronide’s fluorogenic properties enable real-time detection of β-glucuronidase activity, unlike non-fluorescent analogs like methyl glucuronide .

Enzymatic Roles :

- Methyl β-D-glucuronide sodium salt uniquely acts as a β-glucuronidase inducer in molecular biology studies, whereas 7-hydroxycoumarin glucuronide serves as a substrate for the same enzyme .

Clinical vs. Research Use: Ethyl glucuronide is critical in forensic toxicology for alcohol detection, whereas estrone glucuronide is used in hormone-related clinical diagnostics .

Methyl β-D-Glucuronide Sodium Salt

Comparative Studies

- Dexamethasone Glucuronide : Demonstrated enhanced solubility (>10-fold vs. dexamethasone) in aqueous buffers, enabling precise in vitro glucocorticoid receptor assays .

- 7-Hydroxycoumarin Glucuronide : Exhibits a detection limit of 0.1 nM in fluorometric assays, making it superior for high-throughput screening compared to colorimetric substrates .

Biological Activity

Methyl β-D-glucuronide sodium salt (CAS No. 8189-74-5) is a compound that plays a significant role in biological systems, particularly in drug metabolism and enzyme regulation. This article discusses its biological activity, mechanisms of action, and applications in research.

Overview of Methyl β-D-Glucuronide Sodium Salt

Methyl β-D-glucuronide sodium salt is a derivative of glucuronic acid, a sugar acid that is involved in various metabolic processes. It acts primarily as a substrate for the enzyme β-glucuronidase, which catalyzes the hydrolysis of glucuronides, facilitating the detoxification and elimination of various compounds from the body.

The primary biological activity of methyl β-D-glucuronide sodium salt is its role as an inducer of β-glucuronidase activity. This property is crucial for studying glucuronidation, a phase II metabolic pathway where drugs and endogenous substances are conjugated with glucuronic acid to enhance their solubility and excretion.

Enzymatic Pathway

The compound participates in the following biochemical pathway:

- Glucuronidation : Methyl β-D-glucuronide sodium salt is conjugated with various substrates by UDP-glucuronosyltransferases (UGTs).

- Hydrolysis : The resulting glucuronides are then hydrolyzed by β-glucuronidase, releasing the parent compound and allowing for its elimination.

Biological Activity Data

Research has shown that methyl β-D-glucuronide sodium salt significantly enhances the activity of β-glucuronidase in various biological systems. This enhancement is particularly useful in studies involving:

- Drug Metabolism : Understanding how drugs are processed in the liver.

- Toxicology : Evaluating the detoxification pathways for harmful substances.

Case Studies and Research Findings

- Enzyme Induction Studies : In a study involving Escherichia coli, methyl β-D-glucuronide sodium salt was found to induce the production of β-D-glucuronidase, facilitating investigations into enzyme kinetics and regulation .

- Pharmacokinetics : Research indicates that this compound can influence pharmacokinetic profiles by enhancing the metabolism of co-administered drugs through increased glucuronidation .

-

Comparative Studies : The compound has been compared with other glucuronic acid derivatives to assess its unique properties in enzyme assays:

Compound Name Structure Similarity Unique Features Methyl beta-D-glucuronide High Primarily used as a substrate for enzyme assays Beta-D-glucuronic acid Moderate Naturally occurring; not methylated 4-Methyl-beta-D-glucuronic acid sodium salt Moderate Different methylation position; varied biological activity

Applications in Research

Methyl β-D-glucuronide sodium salt has several applications across various fields:

- Pharmaceutical Research : Used to study drug interactions and metabolism.

- Toxicological Studies : Investigates how substances are detoxified in biological systems.

- Biochemical Assays : Serves as a substrate in enzymatic assays to evaluate β-glucuronidase activity.

Q & A

Q. How is Methyl β-D-glucuronide sodium salt utilized as a substrate in β-glucuronidase activity assays?

Methyl β-D-glucuronide sodium salt is enzymatically cleaved by β-glucuronidase, releasing a detectable product (e.g., methylumbelliferone or indoxyl derivatives). For example:

- Experimental Protocol : Incubate the compound with β-glucuronidase in a buffer (e.g., 100 mM sodium phosphate, pH 7.0) at 37°C. Monitor cleavage via spectrophotometry (e.g., absorbance at 405 nm for indoxyl derivatives) or fluorescence (e.g., excitation/emission at 365/445 nm for methylumbelliferone analogs) .

- Controls : Include heat-inactivated enzyme and substrate-only blanks to account for non-enzymatic hydrolysis.

Q. What are the standard storage conditions for Methyl β-D-glucuronide sodium salt to ensure stability?

- Storage : Store desiccated at -20°C in aliquots to prevent hydrolysis. Avoid repeated freeze-thaw cycles.

- Stability Testing : Monitor purity via HPLC (C18 column, mobile phase: 0.1% formic acid in water/acetonitrile) to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize enzymatic assays using Methyl β-D-glucuronide sodium salt for high-throughput screening?

- Parameter Optimization :

- pH : Test buffers (pH 4.5–7.5) to identify optimal enzyme activity. β-Glucuronidase from E. coli typically operates best at pH 6.8–7.2 .

- Substrate Concentration : Perform Michaelis-Menten kinetics (e.g., 0.1–5 mM substrate) to determine and .

- Inhibitors : Include glucaro-1,4-lactone (1–10 µM) as a competitive inhibitor to validate specificity .

Q. What analytical methods are recommended for quantifying Methyl β-D-glucuronide sodium salt in metabolite profiling studies?

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with negative ion mode ESI. Monitor transitions for the glucuronide conjugate (e.g., m/z 351 → 175 for methyl-glucuronide) and compare with synthetic standards .

- Validation : Assess recovery rates (>90%) in spiked biological matrices (e.g., urine, plasma) and limit of detection (LOD < 10 nM) .

Q. How do structural modifications of Methyl β-D-glucuronide sodium salt influence its interaction with bacterial vs. mammalian β-glucuronidases?

- Comparative Studies :

- Enzyme Sources : Test recombinant human β-glucuronidase vs. bacterial isoforms (e.g., E. coli GusA).

- Substrate Analogs : Compare cleavage rates of Methyl β-D-glucuronide with 4-nitrophenyl or 6-chloro-3-indolyl derivatives. Bacterial enzymes often show broader substrate tolerance .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the glucuronide and enzyme active sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported β-glucuronidase activity using Methyl β-D-glucuronide sodium salt across studies?

- Potential Causes :

- Enzyme Purity : Commercial enzyme preparations may contain stabilizers (e.g., BSA) that interfere with kinetics. Validate via SDS-PAGE .

- Buffer Composition : Phosphate vs. citrate buffers can alter ionic strength, affecting enzyme conformation.

- Substrate Lot Variability : Verify purity via NMR (e.g., δ 3.2–5.5 ppm for glucuronide protons) .

Methodological Tables

Q. Table 1: Optimized Conditions for β-Glucuronidase Assays

| Parameter | Optimal Range | References |

|---|---|---|

| pH | 6.8–7.2 | |

| Temperature | 37°C | |

| Substrate (Methyl β-D-glucuronide) | 0.5–2 mM | |

| Detection Method | Fluorescence (Ex/Em: 365/445 nm) |

Q. Table 2: Common Interfering Substances in Glucuronide Assays

| Interferent | Mitigation Strategy |

|---|---|

| Endogenous glucuronides | Solid-phase extraction (SPE) |

| Serum albumin | Size-exclusion chromatography |

| Metal ions (Ca²⁺, Mg²⁺) | Chelators (EDTA, 1–5 mM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.